molecular formula C10H7F5O2 B1401129 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde CAS No. 1486100-65-5

4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde

Cat. No.: B1401129
CAS No.: 1486100-65-5
M. Wt: 254.15 g/mol
InChI Key: CWRZLYUJGMJTCZ-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde is an organic compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde typically involves the introduction of difluoroethoxy and trifluoromethyl groups onto a benzaldehyde scaffold. One common method involves the reaction of 4-hydroxy-3-trifluoromethylbenzaldehyde with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzoic acid.

    Reduction: 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity or receptor binding.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutics with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Difluoroethoxy)-benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-Trifluoromethylbenzaldehyde: Lacks the difluoroethoxy group, affecting its solubility and chemical behavior.

    4-(2,2-Difluoroethoxy)-3-methylbenzaldehyde: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic and steric effects.

Uniqueness

4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde is unique due to the presence of both difluoroethoxy and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and potential bioactivity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c11-9(12)5-17-8-2-1-6(4-16)3-7(8)10(13,14)15/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRZLYUJGMJTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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